molecular formula C19H21FN4O5 B11000090 dimethyl N-{[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

dimethyl N-{[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

Cat. No.: B11000090
M. Wt: 404.4 g/mol
InChI Key: XZJQEBNPZKRVFV-MBIQTGHCSA-N
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Description

DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and an imidazopyridine moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves multiple steps, starting with the preparation of the imidazopyridine core. This is typically achieved through a series of cyclization reactions. The fluorophenyl group is then introduced via a substitution reaction. The final step involves the esterification of the butanedioate moiety under acidic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the imidazopyridine moiety facilitates its interaction with biological macromolecules .

Properties

Molecular Formula

C19H21FN4O5

Molecular Weight

404.4 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H21FN4O5/c1-28-15(25)9-14(18(26)29-2)23-19(27)24-7-6-13-16(22-10-21-13)17(24)11-4-3-5-12(20)8-11/h3-5,8,10,14,17H,6-7,9H2,1-2H3,(H,21,22)(H,23,27)/t14-,17?/m0/s1

InChI Key

XZJQEBNPZKRVFV-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2

Origin of Product

United States

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